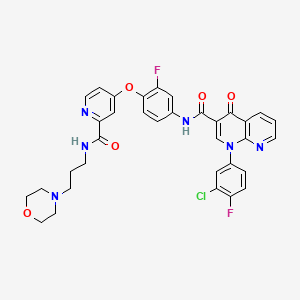
Antitumor agent-111
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-111 involves multiple steps, starting from commercially available precursors. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions . The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. These derivatives are often tested for enhanced antitumor properties and reduced toxicity .
Aplicaciones Científicas De Investigación
Antitumor agent-111 has a wide range of scientific research applications:
Mecanismo De Acción
Antitumor agent-111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription . By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potent antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: A natural topoisomerase I inhibitor with a similar mechanism of action.
Topotecan: A semi-synthetic derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative, widely used in chemotherapy.
Uniqueness
Antitumor agent-111 is unique due to its synthetic origin and distinct chemical structure, which provides a different drug resistance profile compared to camptothecin and its derivatives . Unlike camptothecin, this compound is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein, making it effective against certain drug-resistant cancer cells .
Propiedades
Fórmula molecular |
C34H29ClF2N6O5 |
|---|---|
Peso molecular |
675.1 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-N-[3-fluoro-4-[2-(3-morpholin-4-ylpropylcarbamoyl)pyridin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C34H29ClF2N6O5/c35-26-18-22(5-6-27(26)36)43-20-25(31(44)24-3-1-9-39-32(24)43)33(45)41-21-4-7-30(28(37)17-21)48-23-8-11-38-29(19-23)34(46)40-10-2-12-42-13-15-47-16-14-42/h1,3-9,11,17-20H,2,10,12-16H2,(H,40,46)(H,41,45) |
Clave InChI |
IHGSZTNAKJVXBU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C5=C(C4=O)C=CC=N5)C6=CC(=C(C=C6)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


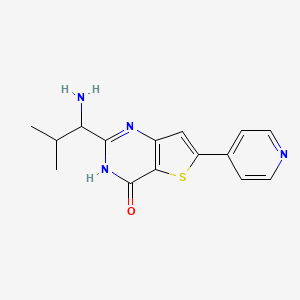
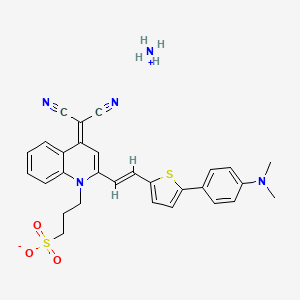
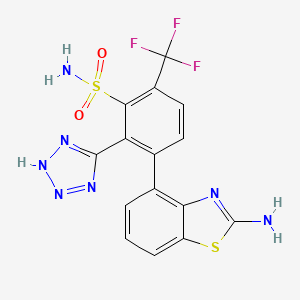
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
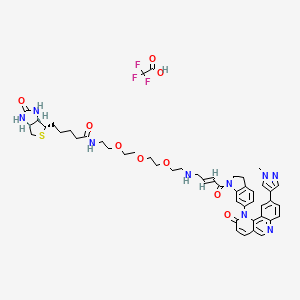
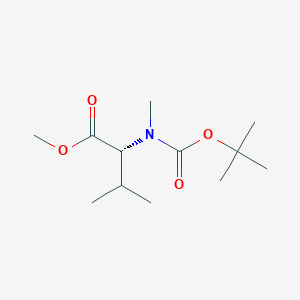
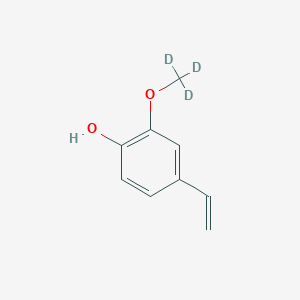
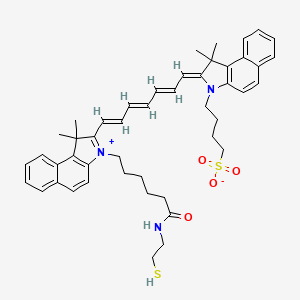
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
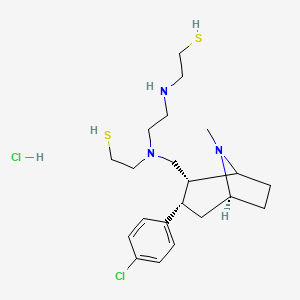
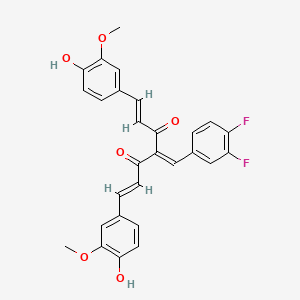
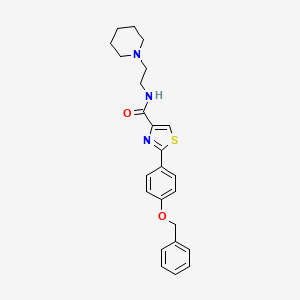
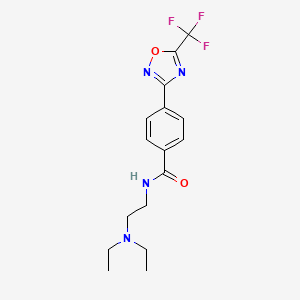
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
